2,5-Dimethylphenoxyacetic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62096. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

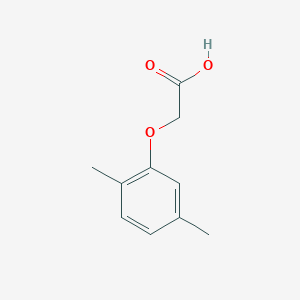

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2,5-dimethylphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7-3-4-8(2)9(5-7)13-6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSJMMLSDGNQOEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90223761 | |

| Record name | 2,5-Xylyloxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90223761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7356-41-4 | |

| Record name | 2-(2,5-Dimethylphenoxy)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7356-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Xylyloxyacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007356414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7356-41-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62096 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7356-41-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48915 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Xylyloxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90223761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-xylyloxyacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.079 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,5-Dimethylphenoxyacetic acid chemical properties and structure

An In-depth Technical Guide to 2,5-Dimethylphenoxyacetic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (CAS No. 7356-41-4), designed for researchers, chemists, and professionals in drug development. The content herein moves beyond simple data recitation, focusing on the causal relationships behind its properties and the practical logic of its handling and synthesis.

Molecular Identity and Structural Framework

This compound is an aromatic carboxylic acid, belonging to the broader class of phenoxyacetic acids. Its structure is characterized by a p-xylene ring system where one of the methyl groups is ortho, and the other is meta, to an ether linkage connecting the ring to an acetic acid moiety. This specific substitution pattern dictates its chemical behavior and physical properties.

The molecular structure is as follows:

Chemical Identifiers:

-

IUPAC Name: 2-(2,5-dimethylphenoxy)acetic acid

-

Common Synonyms: (2,5-Xylyloxy)acetic acid, Acetic acid, (2,5-dimethylphenoxy)-[1]

Physicochemical Properties: A Quantitative Overview

The physical properties of a compound are critical for determining appropriate solvents, storage conditions, and reaction parameters. The key physicochemical data for this compound are summarized below.

| Property | Value | Source(s) |

| Physical State | Solid | [6] |

| Melting Point | 195-197 °C | [2] |

| Boiling Point | 308.7 °C at 760 mmHg | [2][7] |

| Density | 1.146 g/cm³ | [2] |

| Flash Point | 121.1 °C | [2][7] |

| Refractive Index | 1.533 | [2][7] |

| PSA (Polar Surface Area) | 46.53 Ų | [2] |

| XLogP3 | 1.7668 | [2] |

The high melting and boiling points are indicative of strong intermolecular forces, primarily hydrogen bonding through the carboxylic acid group and dipole-dipole interactions. The XLogP3 value suggests moderate lipophilicity.

Predicted Spectroscopic Profile

¹H NMR Spectroscopy (Predicted)

-

Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm), due to deshielding and hydrogen bonding.

-

Methylene Protons (-O-CH₂-): A sharp singlet expected around 4.6-4.8 ppm. The adjacent oxygen atom strongly deshields these protons.

-

Aromatic Protons (Ar-H): Three protons on the ring will appear in the aromatic region (approx. 6.7-7.1 ppm). Their splitting pattern will be complex due to their meta and para relationships, likely appearing as a multiplet or a series of doublets and doublets of doublets.

-

Methyl Protons (Ar-CH₃): Two distinct singlets are expected for the two methyl groups, likely in the range of 2.2-2.4 ppm.

¹³C NMR Spectroscopy (Predicted)

-

Carbonyl Carbon (-C=O): Expected in the highly deshielded region, approx. 170-175 ppm.

-

Aromatic Carbons (Ar-C): Six distinct signals would be expected in the 110-160 ppm range. The carbon bearing the ether linkage (C-O) will be the most downfield among the ring carbons.

-

Methylene Carbon (-O-CH₂-): A signal is expected around 65-70 ppm, shifted downfield by the adjacent oxygen.

-

Methyl Carbons (Ar-CH₃): Two distinct signals in the aliphatic region, typically around 15-21 ppm.

Infrared (IR) Spectroscopy (Predicted)

-

O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

-

C-O-C Stretch (Ether): A distinct band in the 1200-1250 cm⁻¹ region (asymmetric stretch) and another near 1000-1050 cm⁻¹ (symmetric stretch).

-

Aromatic C=C Stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region.

-

Aromatic C-H Bending: Out-of-plane bending bands in the 800-900 cm⁻¹ region, indicative of the substitution pattern on the benzene ring.

Synthesis and Mechanistic Considerations

General Synthesis Workflow

The following diagram illustrates the logical flow of the Williamson ether synthesis for this compound.

Caption: Williamson ether synthesis workflow for this compound.

Step-by-Step Laboratory Protocol

This protocol is a self-validating system; successful completion of each step (e.g., complete dissolution, precipitation) confirms the reaction's progress before proceeding.

-

Phenoxide Formation (Activation):

-

In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dimethylphenol in a suitable solvent like aqueous sodium hydroxide.[10] The use of a strong base is critical to deprotonate the weakly acidic phenolic hydroxyl group, forming the highly nucleophilic sodium 2,5-dimethylphenoxide intermediate. The reaction is typically exothermic.

-

-

Nucleophilic Substitution (Ether Formation):

-

To the phenoxide solution, add an aqueous solution of sodium chloroacetate in a stoichiometric ratio (e.g., 1:1 or with a slight excess of the haloacetate).[11]

-

Heat the mixture to reflux (typically 100-140 °C) and maintain for several hours (e.g., 2-4 hours).[11] The progress can be monitored by TLC by checking for the disappearance of the starting phenol. This step is the core Sₙ2 reaction where the phenoxide attacks the electrophilic carbon of the chloroacetate, displacing the chloride ion.

-

-

Isolation and Purification (Work-up):

-

After the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature.

-

Slowly acidify the mixture with a strong mineral acid, such as concentrated hydrochloric acid, until the pH is approximately 1-2. This step is crucial as it protonates the carboxylate salt, causing the desired carboxylic acid product to precipitate out of the aqueous solution due to its lower solubility.

-

Cool the mixture in an ice bath for at least one hour to maximize precipitation.

-

Collect the solid crude product by vacuum filtration and wash the filter cake with cold deionized water to remove inorganic salts and residual acid.

-

-

Final Purification (Recrystallization):

-

Recrystallize the crude solid from a suitable solvent system (e.g., an ethanol-water mixture) to yield the pure this compound as a crystalline solid. This step removes organic impurities, and the quality of the final product can be verified by measuring its melting point.

-

Biological Activity and Applications

Phenoxyacetic acid derivatives are a well-studied class of compounds with diverse biological activities. While many, such as 2,4-D, are famous for their use as herbicides, others have been investigated for pharmacological applications.[12]

-

Potential Anti-inflammatory Activity: Research into phenoxyacetic acid scaffolds has shown their potential as inhibitors of the cyclooxygenase (COX) enzymes, particularly COX-2, which is a key target in the development of anti-inflammatory drugs.[13][14] The specific activity of the 2,5-dimethyl derivative would require targeted screening, but its structure fits the general pharmacophore for this class of inhibitors.

-

Synthetic Intermediate: This compound serves as a valuable building block in organic synthesis. For instance, the related compound 2,5-dimethylphenylacetic acid is a key intermediate in the synthesis of the insecticide spirotetramat.[8] this compound can be used to synthesize more complex molecules, including potential drug candidates and other fine chemicals.[9]

Safety, Handling, and Disposal

Adherence to strict safety protocols is non-negotiable when working with any chemical reagent. The GHS classification for this compound indicates it is harmful if swallowed and can cause skin and eye irritation.[2][6][7]

Laboratory Safety Workflow

Caption: Standard safety and handling workflow for laboratory chemicals.

Core Handling and Storage Protocols

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[15]

-

Ventilation: Handle the solid powder exclusively in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.[7][15]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[6][7] Keep it away from strong oxidizing agents and foodstuffs.[2][15]

-

Spill Response: In case of a spill, avoid generating dust. Sweep up the solid material using non-sparking tools and place it into a suitable, labeled container for disposal.[15]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations at an approved waste disposal facility.[7][15]

References

- P&S Chemicals. (n.d.). Product information, (2,5-Dimethylphenoxy)acetic acid.

- Google Patents. (2009). US7629476B2 - Method for producing 2,5-dimethylphenyl acetic acid.

- Google Patents. (2015). CN104628551A - Preparation method of 2,5-dimethylphenylacetic acid.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2011). Chem 117 Reference Spectra Spring 2011.

- SINFOO. (n.d.). 2-(2,5-dimethylphenoxy)acetic acid.

- Journal of Emerging Technologies and Innovative Research. (2020). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review.

- Google Patents. (2016). CN106083564A - The synthesis of a kind of 2,6 dimethyl phenoxyacetic acids and purification process.

- Google Patents. (2011). CN101967092A - Method for synthesizing 2,6-dimethyl phenoxyacetic acid.

- Hossain, M. M., et al. (2024). Synthesis of 2-Phenoxyacetic Acid Analogs for Evaluation of the Anti-inflammatory Potential and Subsequent In Silico Analysis. ResearchGate.

- Al-Ostath, A., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors. PubMed Central.

- Fujisawa, S., et al. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In Vivo.

Sources

- 1. pschemicals.com [pschemicals.com]

- 2. echemi.com [echemi.com]

- 3. This compound | CAS: 7356-41-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. scbt.com [scbt.com]

- 5. sinfoochem.com [sinfoochem.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. echemi.com [echemi.com]

- 8. CN104628551A - Preparation method of 2,5-dimethylphenylacetic acid - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. CN106083564A - The synthesis of a kind of 2,6 dimethyl phenoxyacetic acids and purification process - Google Patents [patents.google.com]

- 11. CN101967092A - Method for synthesizing 2,6-dimethyl phenoxyacetic acid - Google Patents [patents.google.com]

- 12. jetir.org [jetir.org]

- 13. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

2,5-Dimethylphenoxyacetic acid mechanism of action as a synthetic auxin

An In-Depth Technical Guide to the Mechanism of Action of 2,5-Dimethylphenoxyacetic Acid as a Synthetic Auxin

Abstract

This compound (2,5-D) is a synthetic auxin belonging to the phenoxyacetic acid class of compounds. While less ubiquitous than its close analog 2,4-Dichlorophenoxyacetic acid (2,4-D), it operates through the same conserved molecular pathway that governs natural auxin responses. This guide provides a detailed technical examination of its mechanism of action, from cellular perception to downstream physiological consequences. 2,5-D functions by mimicking the natural auxin indole-3-acetic acid (IAA), hijacking the core nuclear signaling pathway. It acts as a 'molecular glue,' enhancing the interaction between the TIR1/AFB family of F-box protein receptors and Aux/IAA transcriptional co-repressors. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the Aux/IAA proteins, thereby liberating Auxin Response Factor (ARF) transcription factors. The resulting large-scale transcriptional reprogramming ultimately disrupts cellular homeostasis, leading to the uncontrolled growth and eventual death characteristic of its herbicidal activity. This document outlines the key molecular players, signaling cascades, structure-activity relationships, and provides validated experimental protocols for investigating its mode of action.

Introduction: Synthetic Auxins and the Phenoxyacetic Acid Class

The discovery of natural plant hormones, or phytohormones, revolutionized plant biology and agriculture. Auxins, with indole-3-acetic acid (IAA) as the principal endogenous form, are critical regulators of nearly every aspect of plant growth and development.[1] Following the characterization of IAA, numerous synthetic compounds exhibiting auxin-like activity were developed.[2] These synthetic auxins, including the phenoxyacetic acid class to which this compound (2,5-D) and the widely used herbicide 2,4-D belong, often display greater stability and persistence within the plant compared to natural IAA.[3][4]

This enhanced stability is a key attribute contributing to their efficacy as herbicides. While at low concentrations they can mimic the growth-promoting effects of IAA, at the higher concentrations used in agriculture, they overwhelm the plant's homeostatic mechanisms.[3][5] This leads to a cascade of destructive physiological responses, including epinasty (downward curling of leaves), stem twisting, and uncontrolled cell division, which ultimately deplete the plant's resources and cause death.[6] 2,5-D, like other synthetic auxins, exerts its effects by co-opting the plant's natural auxin perception and signaling machinery.[5][7]

The Core Molecular Mechanism: Perception and Signal Transduction

The action of 2,5-D begins with its entry into the plant cell and culminates in the nucleus, where it initiates a cascade that fundamentally alters gene expression. The central paradigm is the degradation of transcriptional repressors, a process for which auxin acts as the catalyst.

The TIR1/AFB Co-Receptor Complex: The Primary Site of Action

The primary receptors for auxin are a family of F-box proteins known as TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and AUXIN SIGNALING F-BOX (AFB) proteins.[7][8] These proteins are substrate-recognition components of a larger E3 ubiquitin ligase complex, the SCFTIR1/AFB complex (named for its components: Skp1, Cullin, and an F-box protein).[8] In the absence of auxin, the SCFTIR1/AFB complex has a low affinity for its target substrates.

Auxin as a 'Molecular Glue'

The groundbreaking discovery in auxin signaling was that the hormone acts as a form of "molecular glue."[9] 2,5-D, upon entering the nucleus, binds to a hydrophobic pocket on the TIR1/AFB protein.[7] This binding event does not cause a significant conformational change in the receptor itself. Instead, the auxin molecule completes the binding surface, creating a high-affinity docking site for a second group of proteins: the Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional co-repressors.[5] Thus, 2,5-D stabilizes the interaction between the receptor (TIR1/AFB) and its substrate (Aux/IAA), forming a ternary co-receptor complex.[1]

Ubiquitination and Degradation of Aux/IAA Repressors

The formation of the TIR1/AFB-auxin-Aux/IAA complex is the critical step that triggers the downstream cascade.[7] By bringing the Aux/IAA protein into close proximity with the SCF E3 ligase machinery, it is tagged for destruction via polyubiquitination.[5] These ubiquitinated Aux/IAA proteins are then recognized and degraded by the 26S proteasome, a large protein complex responsible for cellular protein turnover.[7]

Downstream Consequences: Transcriptional and Physiological Reprogramming

The degradation of Aux/IAA repressors is the linchpin of the mechanism. Their removal unleashes a potent transcriptional response that underlies the physiological effects of 2,5-D.

Liberation of ARF Transcription Factors and Gene Activation

Under normal, low-auxin conditions, Aux/IAA proteins are bound to AUXIN RESPONSE FACTOR (ARF) transcription factors, inhibiting their activity.[10] The degradation of Aux/IAAs releases the ARFs, allowing them to bind to Auxin Response Elements (AuxREs) in the promoters of hundreds of downstream genes, thereby activating or repressing their transcription.[5][8] This rapid and large-scale change in the transcriptome is one of the fastest known responses to any plant hormone.

Primary Auxin-Responsive Genes and Hormonal Crosstalk

The genes activated by ARFs include the Aux/IAA genes themselves (a negative feedback loop), the GH3 genes (which conjugate and inactivate auxin), and SAUR genes (Small Auxin-Up RNAs), among others. Critically, at the high concentrations typical of herbicidal application, this signaling cascade leads to hormonal crosstalk. The over-activation of auxin signaling induces the massive production of ethylene and abscisic acid (ABA).[5][6] This ethylene burst is responsible for many of the classic symptoms like leaf epinasty, while the accumulation of ABA contributes to senescence and eventual cell death.[4][5]

Physiological Manifestations

The sum of these molecular events is catastrophic for a susceptible plant. The uncontrolled expression of growth-promoting genes leads to unsustainable cell division and elongation, resulting in tissue malformation.[3] The plant essentially grows itself to death, a process accelerated by the secondary induction of stress hormones like ethylene and ABA.[4][6]

Table 1: Key Protein Families in the Auxin Signaling Pathway

| Protein Family | Role in Pathway | Function |

| TIR1/AFB | Auxin Receptor | F-box protein component of SCF E3 ligase; binds auxin and recruits Aux/IAA substrates.[7] |

| Aux/IAA | Transcriptional Repressor | Represses ARF transcription factor activity; targeted for degradation in the presence of auxin.[5][8] |

| ARF | Transcription Factor | Binds to Auxin Response Elements (AuxREs) in gene promoters to regulate transcription.[8] |

| SCF Complex | E3 Ubiquitin Ligase | Catalyzes the attachment of ubiquitin to Aux/IAA proteins, marking them for degradation.[5] |

Structure-Activity Relationship of Phenoxyacetic Acids

The efficacy of a synthetic auxin is determined by its chemical structure, which dictates its ability to bind the TIR1/AFB receptor and its stability within the plant.

Essential Structural Features for Auxinic Activity

Decades of research have established key requirements for a molecule to possess auxin activity.[2][10] These include:

-

An unsaturated aromatic ring system.

-

A carboxylic acid side chain (or a group that can be metabolized to one).

-

A specific spatial distance and arrangement between the ring and the carboxyl group.[2]

This compound fits this model perfectly, possessing a phenyl ring linked to a carboxylic acid group via an ether bond.

The Role of Ring Substitutions

The substitutions on the aromatic ring are critical for both receptor binding affinity and metabolic stability. For phenoxyacetic acids, substitutions at the 2- and 4-positions (like in 2,4-D) or 2- and 5-positions (in 2,5-D) often confer high activity. Studies on 2,4-D analogs have shown that a halogen at the 4-position is particularly important for strong auxinic activity.[11][12] While specific binding affinity data for 2,5-D is less common than for 2,4-D, the activity of 2,6-dimethylphenoxyacetic acid has been demonstrated, suggesting that methyl groups can confer activity, though often requiring higher concentrations than their halogenated counterparts to produce similar effects.[13] This difference in potency is likely due to subtle changes in how the molecule fits into the TIR1/AFB binding pocket and its resistance to enzymatic degradation.

Experimental Protocols for Mechanistic Investigation

Validating the mechanism of action for a synthetic auxin like 2,5-D involves a combination of physiological bioassays and molecular analyses.

Protocol: Root Growth Inhibition Bioassay for Auxinic Activity

This bioassay is a foundational method for quantifying auxin activity. Auxins characteristically inhibit primary root elongation at moderate to high concentrations.[14] This protocol provides a robust system for generating dose-response curves.

Causality: This assay leverages the known physiological response of roots to supraoptimal auxin levels. The degree of root growth inhibition serves as a direct, quantifiable proxy for the auxinic strength of the test compound. Arabidopsis thaliana is used due to its rapid growth, small size, and well-characterized genetics.

Methodology:

-

Preparation of Media: Prepare sterile Murashige and Skoog (MS) agar plates. After autoclaving and cooling to ~50°C, add 2,5-D from a concentrated stock (e.g., in DMSO) to achieve a range of final concentrations (e.g., 0 nM, 10 nM, 25 nM, 50 nM, 100 nM, 1 µM).[14][15] Also include a solvent control plate (DMSO only).

-

Seed Sterilization and Plating: Surface-sterilize Arabidopsis thaliana (Col-0) seeds (e.g., with 70% ethanol followed by bleach and sterile water rinses). Place 10-15 seeds in a line on each plate.

-

Vernalization and Growth: Seal the plates and vernalize at 4°C for 2-3 days in the dark to synchronize germination. Transfer plates to a growth chamber and orient them vertically to allow roots to grow along the agar surface.

-

Data Acquisition: After a set growth period (e.g., 7-10 days), scan the plates at high resolution.

-

Analysis: Use image analysis software (e.g., ImageJ) to measure the primary root length of each seedling. Calculate the average root length and standard deviation for each concentration. Plot the average root length as a percentage of the control against the log of the 2,5-D concentration to generate a dose-response curve.

Protocol: Quantitative Real-Time PCR (qRT-PCR) for Auxin-Responsive Gene Expression

This protocol directly measures the molecular consequence of auxin perception: the change in transcription of early auxin-responsive genes.

Causality: This method tests the hypothesis that 2,5-D activates the TIR1/AFB pathway by quantifying the upregulation of ARF target genes. An increase in the mRNA levels of genes like IAA1 or GH3 provides direct evidence of pathway activation.[16]

Methodology:

-

Plant Material and Treatment: Grow Arabidopsis seedlings in liquid culture or on MS plates for 7-10 days. Apply a solution containing 2,5-D (e.g., 1 µM) or a solvent control.[17] Collect tissue samples at specific time points (e.g., 0, 30, 60, 120 minutes) and flash-freeze in liquid nitrogen.

-

RNA Extraction: Extract total RNA from the frozen tissue using a commercial kit or a TRIzol-based method. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.

-

cDNA Synthesis: Treat the RNA with DNase to remove any genomic DNA contamination. Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.[18]

-

Primer Design and Validation: Design primers for target genes (e.g., IAA1, IAA19, GH3-3) and at least one stable reference gene (e.g., ACTIN2, UBQ10). Validate primer efficiency by running a standard curve with a serial dilution of cDNA.

-

qRT-PCR Reaction: Set up the qRT-PCR reactions in triplicate for each sample and primer pair using a SYBR Green-based master mix. The reaction should contain master mix, forward and reverse primers, and the diluted cDNA template.

-

Data Analysis: Run the reaction on a real-time PCR machine. Calculate the cycle threshold (Ct) values. Determine the relative gene expression using the 2-ΔΔCt method, normalizing the target gene expression to the reference gene and comparing the treated samples to the time-zero or solvent control.[19]

Conclusion and Future Perspectives

The mechanism of action for this compound is a classic example of molecular mimicry. By emulating the structure of natural auxin, it effectively hijacks a fundamental signaling pathway, turning a system designed for regulated growth into a potent herbicidal weapon. Its action is centered on the induced degradation of Aux/IAA transcriptional repressors via the SCFTIR1/AFB pathway, leading to massive transcriptional reprogramming and lethal, uncontrolled growth. While the broad strokes of this mechanism are well-understood, especially through studies of its analog 2,4-D, further research could illuminate the finer details. For instance, quantitative studies on the binding affinities of 2,5-D for different TIR1/AFB receptor family members could reveal receptor-specific selectivities.[20][21] Additionally, metabolomic and proteomic analyses following 2,5-D treatment would provide a more comprehensive picture of the downstream cellular chaos that ultimately leads to plant death. Such insights are crucial for developing next-generation herbicides and for managing the evolution of herbicide resistance in weed populations.

References

- 2,4-Dichlorophenoxyacetic acid. (n.d.). In Wikipedia.

- Song, Y. (2022). TIR1/AFB proteins: Active players in abiotic and biotic stress signaling. Frontiers in Plant Science, 13, 1053706. [Link]

- Song, Y. (2014). Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide. Journal of Integrative Plant Biology, 56(2), 106-113. [Link]

- Grossmann, K. (2010). Auxin Herbicide Action: Lifting the Veil Step by Step. Plant Signaling & Behavior, 5(1), 94-97. [Link]

- Lee, S., et al. (2018). Auxin signaling: a big question to be addressed by small molecules. Journal of Experimental Botany, 69(2), 255-267. [Link]

- 2,4-D. (2024). Cultivar Magazine. [Link]

- Pazmiño, D. M., et al. (2011). Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants. InTech. [Link]

- Real-time qRT-PCR of primary auxin responsive genes. (n.d.). ResearchGate.

- Lewis, D. R., & Muday, G. K. (2009). Measurement of auxin transport in Arabidopsis thaliana.

- Sgamma, T., et al. (2021). The Modulation of Auxin-Responsive Genes, Phytohormone Profile, and Metabolomic Signature in Leaves of Tomato Cuttings Is Specifically Modulated by Different Protein Hydrolysates. International Journal of Molecular Sciences, 22(16), 8882. [Link]

- Leaper, J. M. F., & Bishop, J. R. (1951). Studies on the Relation between Auxin Activity and Chemical Structure II. Botanical Gazette, 112(3), 250-258. [Link]

- Calderón Villalobos, L. I. A., et al. (2012). A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin. Nature Chemical Biology, 8(5), 477-485. [Link]

- Synthetic Auxins in Plants (With Diagram). (n.d.). Biology Discussion.

- Real-time PCR analysis of transcript levels of auxin-responsive genes. (n.d.). ResearchGate.

- The primers used in real-time RT-PCR. (n.d.). ResearchGate.

- Lee, S., et al. (2014). Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB-Aux/IAA Co-receptor Complex Formation. ACS Chemical Biology, 9(3), 723-734. [Link]

- Emenecker, R. J., et al. (2023). Structure–activity relationship of 2,4-D correlates auxinic activity with the induction of somatic embryogenesis in Arabidopsis thaliana. The Plant Journal, 116(5), 1355-1369. [Link]

- Reed, R. C., et al. (1998). Inhibition of Auxin Movement from the Shoot into the Root Inhibits Lateral Root Development in Arabidopsis. Plant Physiology, 118(4), 1369-1378. [Link]

- Wang, P., et al. (2018). Characterization and Expression Patterns of Auxin Response Factors in Wheat. Frontiers in Plant Science, 9, 1279. [Link]

- TIR1–IAA7 and AFB5–IAA7 co-receptor complexes have differential... (n.d.). ResearchGate.

- Parry, G., et al. (2009). Complex regulation of the TIR1/AFB family of auxin receptors. Proceedings of the National Academy of Sciences, 106(52), 22540-22545. [Link]

- Emenecker, R. J., et al. (2023). Structure-activity relationship of 2,4-D correlates auxinic activity with the induction of somatic embryogenesis in Arabidopsis thaliana. The Plant Journal, 116(5), 1355-1369. [Link]

- Auxin-induced inhibition of lateral root initiation contributes to root system shaping in Arabidopsis thaliana. (n.d.). ResearchGate.

- Casimiro, I., et al. (2001). Auxin Transport Promotes Arabidopsis Lateral Root Initiation. The Plant Cell, 13(4), 843-852. [Link]

- Ivanchenko, M. G., et al. (2010). Auxin-induced inhibition of lateral root initiation contributes to root system shaping in Arabidopsis thaliana. The Plant Journal, 64(5), 784-795. [Link]

- Korasick, D. A., et al. (2014). Auxin Activity: Past, present, and Future.

- Todd, A. S., et al. (2022). The differential binding and biological efficacy of auxin herbicides. Pest Management Science, 79(4), 1305-1317. [Link]

- Defining binding efficiency and specificity of auxins for SCF(TIR1/AFB)-Aux/IAA co-receptor complex formation. (n.d.). ResearchGate.

- Walsh, T. A., et al. (2006). Mutations in an auxin receptor homolog AFB5 and in SGT1b confer resistance to synthetic picolinate auxins and not to 2,4-dichlorophenoxyacetic acid or indole-3-acetic acid in Arabidopsis. Plant Physiology, 142(2), 542-552. [Link]

- Hayashi, K. (2021). Chemical Biology in Auxin Research. Annual Review of Plant Biology, 72, 291-316. [Link]

Sources

- 1. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biologydiscussion.com [biologydiscussion.com]

- 3. xtbg.ac.cn [xtbg.ac.cn]

- 4. Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2,4-D - Cultivar Magazine [revistacultivar.com]

- 7. Frontiers | TIR1/AFB proteins: Active players in abiotic and biotic stress signaling [frontiersin.org]

- 8. Auxin signaling: a big question to be addressed by small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemical Biology in Auxin Research - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Auxin Activity: Past, present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 11. research-portal.uu.nl [research-portal.uu.nl]

- 12. Structure-activity relationship of 2,4-D correlates auxinic activity with the induction of somatic embryogenesis in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Auxin-induced inhibition of lateral root initiation contributes to root system shaping in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Frontiers | Characterization and Expression Patterns of Auxin Response Factors in Wheat [frontiersin.org]

- 20. Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB-Aux/IAA Co-receptor Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Complex regulation of the TIR1/AFB family of auxin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity of 2,5-Dimethylphenoxyacetic acid in plants

An In-Depth Technical Guide to the Biological Activity of 2,5-Dimethylphenoxyacetic Acid in Plants

Introduction

This compound is a synthetic molecule belonging to the phenoxyalkanoic acid class of compounds. Structurally, it is an analog of the well-characterized synthetic auxin, 2,4-Dichlorophenoxyacetic acid (2,4-D).[1][2] Synthetic auxins are a class of plant growth regulators that, at low concentrations, mimic the effects of the natural plant hormone indole-3-acetic acid (IAA), while at higher concentrations, they act as potent herbicides.[3][4] This technical guide provides a comprehensive overview of the anticipated biological activity of this compound in plants.

It is important to note that while the general mechanisms of phenoxyacetic acid auxins are well-established, specific quantitative data and detailed studies on this compound are not extensively available in the public domain. Therefore, this guide synthesizes information from studies on closely related and well-understood analogs, primarily 2,4-D, to project the expected molecular and physiological effects of this compound. This document is intended for researchers, scientists, and professionals in drug and herbicide development, offering a foundational understanding of the compound's likely mode of action and methodologies for its empirical evaluation.

Part 1: The Molecular Hijacking of Auxin Signaling

The biological activity of synthetic auxins like this compound is rooted in their ability to mimic natural auxin and interfere with the plant's endogenous hormonal signaling pathways.[1] The primary target of this molecular mimicry is the auxin perception and signaling cascade, which is central to regulating numerous aspects of plant growth and development.[5]

At the heart of this pathway is the TIR1/AFB (TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX) family of F-box proteins , which function as auxin receptors.[5][6] In the absence of auxin, transcriptional repressors known as Aux/IAA proteins bind to AUXIN RESPONSE FACTORS (ARFs) , preventing them from activating the transcription of auxin-responsive genes.[5]

The arrival of an auxin molecule, be it the endogenous IAA or a synthetic mimic, acts as a "molecular glue". It facilitates the interaction between the TIR1/AFB receptor and an Aux/IAA repressor protein, forming a co-receptor complex.[6] This binding event tags the Aux/IAA protein for ubiquitination by the SCFTIR1/AFB E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome.[5] The degradation of the Aux/IAA repressor liberates the ARF transcription factor, allowing it to bind to auxin-responsive elements in the promoters of target genes and initiate their transcription.[5] This leads to a cascade of downstream physiological responses.

Protocol 2: Arabidopsis Root Growth Inhibition Assay

This assay is used to determine the inhibitory effects of auxinic compounds at higher concentrations.

-

Seed Sterilization and Plating: Surface-sterilize Arabidopsis thaliana seeds and plate them on Murashige and Skoog (MS) agar medium.

-

Germination and Transfer: After stratification, allow seeds to germinate and grow vertically for 4-5 days. Transfer seedlings to new MS plates containing a range of concentrations of this compound.

-

Growth and Measurement: Grow the seedlings vertically for another 3-5 days. Scan the plates and measure the primary root length using image analysis software.

-

Data Analysis: Calculate the percent root growth inhibition relative to the control and plot against the concentration to determine the IC50 value (the concentration that inhibits root growth by 50%).

Protocol 3: Ethylene Production Measurement by Gas Chromatography

This protocol quantifies the induction of ethylene biosynthesis by the test compound.

-

Plant Material and Treatment: Use leaf discs or whole seedlings and incubate them with different concentrations of this compound.

-

Incubation in Sealed Vials: Place the treated plant material in airtight glass vials for a defined period (e.g., 4-24 hours).

-

Gas Sampling: Using a gas-tight syringe, withdraw a sample of the headspace from the vial.

-

Gas Chromatography (GC) Analysis: Inject the gas sample into a GC equipped with a flame ionization detector (FID) and a suitable column for separating ethylene.

-

Quantification: Compare the peak area of ethylene from the sample to a standard curve generated with known concentrations of ethylene gas to quantify the amount produced.

Protocol 4: Abscisic Acid (ABA) Quantification by HPLC-MS/MS

This method allows for the precise and sensitive quantification of endogenous ABA levels following treatment.

-

Sample Collection and Extraction: Harvest plant tissue at various time points after treatment with this compound, flash-freeze in liquid nitrogen, and lyophilize. Extract the hormones using a suitable solvent (e.g., a mixture of methanol, water, and acetic acid).

-

Solid-Phase Extraction (SPE) Cleanup: Pass the crude extract through an SPE cartridge to remove interfering compounds.

-

HPLC-MS/MS Analysis: Inject the purified extract into a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS). The HPLC separates the different compounds in the extract, and the MS/MS allows for the highly selective and sensitive detection and quantification of ABA based on its mass-to-charge ratio and fragmentation pattern.

-

Data Analysis: Quantify the ABA concentration by comparing the peak area to that of a known amount of a stable isotope-labeled internal standard.

Part 5: Data Presentation and Interpretation

The biological activity of this compound should be quantified and presented in a clear and standardized manner to allow for comparison with other compounds.

Dose-Response Curves

A fundamental tool for characterizing the activity of a compound is the dose-response curve. This graph plots the measured biological effect (e.g., coleoptile elongation, root growth inhibition) against a range of concentrations of the compound. From this curve, key parameters can be derived:

-

EC50 (Effective Concentration 50): The concentration of the compound that produces 50% of the maximum possible response. A lower EC50 indicates higher potency.

-

IC50 (Inhibitory Concentration 50): The concentration of the compound that inhibits a biological process by 50%.

Table 1: Representative Dose-Response Data for a Phenoxyacetic Acid Auxin

| Concentration (M) | % Coleoptile Elongation (relative to max) | % Root Growth Inhibition |

| 1.00E-09 | 5 | 0 |

| 1.00E-08 | 25 | 5 |

| 1.00E-07 | 50 | 15 |

| 1.00E-06 | 95 | 50 |

| 1.00E-05 | 100 | 90 |

| 1.00E-04 | 80 | 100 |

Note: This table presents hypothetical data to illustrate the expected trends for a phenoxyacetic acid auxin. Empirical data for this compound would need to be generated through experimentation.

Table 2: Summary of Expected Biological Responses to this compound

| Concentration Range | Expected Biological Response | Primary Assays |

| Low (Physiological) | Promotion of cell elongation and division | Avena coleoptile elongation, callus induction |

| High (Herbicidal) | Root and shoot growth inhibition, epinasty, senescence | Root growth inhibition assay, whole plant phenotype analysis |

| High (Herbicidal) | Induction of ethylene and ABA biosynthesis | GC for ethylene, HPLC-MS/MS for ABA |

Conclusion

This compound, as a structural analog of 2,4-D, is anticipated to exhibit significant biological activity in plants, functioning as a synthetic auxin. Its mode of action is predicted to involve the hijacking of the TIR1/AFB-mediated auxin signaling pathway, leading to concentration-dependent physiological and herbicidal effects. The downstream induction of ethylene and abscisic acid is likely a key component of its herbicidal mechanism.

While this guide provides a robust framework for understanding and investigating the biological activity of this compound, it underscores the necessity for empirical research. The detailed protocols provided herein offer a clear path for researchers to generate specific quantitative data on this compound, including its dose-response characteristics, its efficacy in comparison to other synthetic auxins, its metabolic fate in plants, and its specific interactions with the auxin receptor complex. Such studies will be invaluable for fully elucidating its potential as a plant growth regulator or herbicide.

References

- Yoon, G. M. (2017). Gas Chromatography-Based Ethylene Measurement of Arabidopsis Seedlings. Methods in Molecular Biology, 1573, 3–10. [Link]

- Yoon, G. M. (n.d.). Gas Chromatography-Based Ethylene Measurement of Arabidopsis Seedlings. Bio-protocol.

- Chillet, M., et al. (2008). Measurement of ethylene production during banana ripening. Fruits, 63(5), 311-314. [Link]

- Yoon, G. M., & Chen, X. (2017). Gas Chromatography-Based Ethylene Measurement of Arabidopsis Seedlings. ResearchGate.

- (2019). 2.3.

- Börner, H. (1968). The Avena geo-curvature test : A quick and simple bioassay for auxins. Planta, 84(1), 1–10. [Link]

- (n.d.). Study Notes on Bioassay (With Diagram) | Plants. Biology Discussion.

- Prieto, L., et al. (2015). Profiling the dynamics of abscisic acid and ABA-glucose ester after using the glucosyltransferase UGT71C5 to mediate abscisic acid homeostasis in Arabidopsis thaliana by HPLC–ESI-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 115, 22-29. [Link]

- Commoner, B., & Thimann, K. V. (1941). THE GROWTH AND RESPIRATION OF THE AVENA COLEOPTILE. Journal of General Physiology, 24(3), 261–275. [Link]

- Zecchini, S., et al. (2023). Validation of an LC-MS/MS Method for the Determination of Abscisic Acid Concentration in a Real-World Setting. Molecules, 28(5), 2321. [Link]

- Wójcikowska, B., et al. (2023). Structure-activity relationship of 2,4-D correlates auxinic activity with the induction of somatic embryogenesis in Arabidopsis thaliana. The Plant Journal, 116(5), 1355-1369. [Link]

- Sirois, J. C. (1966). Studies on Growth Regulators. I. Improved Avena Coleoptile Elongation Test for Auxin. Plant Physiology, 41(8), 1308–1312. [Link]

- Sirois, J. C. (1966). Studies on growth regulators. I. Improved Avena coleoptile elongation test for auxin. Semantic Scholar.

- de Souza, A. C., et al. (2018). Extraction and Quantification of Abscisic Acid and Derivatives in Strawberry by LC-MS. ResearchGate.

- Zhang, Y., et al. (2021). Optimized High-Performance Liquid Chromatography Method for Determining Nine Cytokinins, Indole-3-acetic Acid and Abscisic Acid. Molecules, 26(15), 4474. [Link]

- Ciha, A. J., Brenner, M. L., & Brun, W. A. (1977). Rapid Separation and Quantification of Abscisic Acid from Plant Tissues Using High Performance Liquid Chromatography. Plant Physiology, 59(5), 821–826. [Link]

- (n.d.). 2,4-Dichlorophenoxyacetic acid. Wikipedia.

- Hayashi, K. (2019). Chemical Biology in Auxin Research. Annual Review of Plant Biology, 70, 291-314. [Link]

- Ma, Q., & Grones, P. (2018). Auxin signaling: a big question to be addressed by small molecules. Journal of Experimental Botany, 69(2), 275–289. [Link]

- (n.d.). arabidopsis root transformation assays seed sterilization. Purdue University.

- (n.d.). 2,4-Dichlorophenoxyacetic acid. Self-published.

- Gnanavel, M., & Anburaj, J. (2021). To Bind or Not to Bind? A Comprehensive Characterization of TIR1 and Auxins Using Consensus In Silico Approaches. International Journal of Molecular Sciences, 22(16), 8537. [Link]

- Chen, Q., et al. (2016). Cellular and molecular insight into the inhibition of primary root growth of Arabidopsis induced by peptaibols, a class of linear peptide antibiotics mainly produced by Trichoderma spp. Journal of Experimental Botany, 67(7), 2165–2179. [Link]

- Sun, L., et al. (2021). Coordinated cytokinin signaling and auxin biosynthesis mediates arsenate-induced root growth inhibition. Plant Physiology, 185(4), 1735–1750. [Link]

- Pandya-Kumar, N., et al. (2018). Root growth responses to mechanical impedance are regulated by a network of ROS, ethylene and auxin signalling in Arabidopsis. The Plant Journal, 96(2), 357–371. [Link]

- Bredow, M., et al. (2022). Pattern-Triggered Oxidative Burst and Seedling Growth Inhibition Assays in Arabidopsis thaliana. JoVE (Journal of Visualized Experiments), (186), e59437. [Link]

- Pazmiño, D. M., et al. (2011). Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants. Plant Signaling & Behavior, 6(12), 1937–1947. [Link]

- Yu, H., et al. (2013). Mutations in the TIR1 auxin receptor that increase affinity for auxin/indole-3-acetic acid proteins result in auxin hypersensitivity. University of Washington.

- Simon, S., et al. (2015). Auxin Activity: Past, present, and Future. Annual Review of Plant Biology, 66, 291-314. [Link]

- Weintraub, R. L., et al. (1954). Metabolism of 2,4-Dichlorophenoxyacetic Acid. III. Metabolism and Persistence in Dormant Plant Tissue. Plant Physiology, 29(4), 303–304. [Link]

- Zuanazzi, N. R., et al. (2022). Herbicides based on 2,4-D: its behavior in agricultural environments and microbial biodegradation aspects. A review. ResearchGate.

- Sosnowski, J., & Truba, M. (2022). The Impact of Auxin and Cytokinin on the Growth and Development of Selected Crops. Agriculture, 12(12), 2093. [Link]

- (2018). 2,4-D Technical Fact Sheet. National Pesticide Information Center.

- Calderón Villalobos, L. I., et al. (2012). A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin. Nature Chemical Biology, 8(5), 477–485. [Link]

- Chen, Q., et al. (2022). Advances in Plant Auxin Biology: Synthesis, Metabolism, Signaling, Interaction with Other Hormones, and Roles under Abiotic Stress. International Journal of Molecular Sciences, 23(19), 11559. [Link]

- Zhang, S., et al. (2021). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. International Journal of Molecular Sciences, 22(19), 10760. [Link]

- Wang, Y., et al. (2019). Quantitative Structure Activity Relationship Studies and Molecular Dynamics Simulations of 2-(Aryloxyacetyl)cyclohexane-1,3-Diones Derivatives as 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors. Frontiers in Chemistry, 7, 583. [Link]

- Zhao, Y. (2010). Auxin biosynthesis and its role in plant development. Annual Review of Plant Biology, 61, 49–64. [Link]

- Hayashi, K., et al. (2012). Rational Design of an Auxin Antagonist of the SCF TIR1 Auxin Receptor Complex. ResearchGate.

- Ortiz-Castro, R., et al. (2011). Transkingdom signaling based on bacterial cyclodipeptides with auxin activity in plants. Proceedings of the National Academy of Sciences, 108(17), 7253–7258. [Link]

- Lee, S., et al. (2014). Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB-Aux/IAA Co-receptor Complex Formation. ACS Chemical Biology, 9(5), 1160–1168. [Link]

Sources

- 1. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 2. Chemical Biology in Auxin Research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. deq.mt.gov [deq.mt.gov]

- 4. The Impact of Auxin and Cytokinin on the Growth and Development of Selected Crops [mdpi.com]

- 5. Auxin Activity: Past, present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Root growth responses to mechanical impedance are regulated by a network of ROS, ethylene and auxin signalling in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Gas Chromatography-Based Ethylene Measurement of Arabidopsis Seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. agritrop.cirad.fr [agritrop.cirad.fr]

- 11. Profiling the dynamics of abscisic acid and ABA-glucose ester after using the glucosyltransferase UGT71C5 to mediate abscisic acid homeostasis in Arabidopsis thaliana by HPLC–ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Discovery and synthesis of 2,5-Dimethylphenoxyacetic acid

An In-Depth Technical Guide to the Discovery and Synthesis of 2,5-Dimethylphenoxyacetic Acid

Authored by a Senior Application Scientist

Foreword: Situating this compound in the Chemical Landscape

This compound is a member of the phenoxyacetic acid class of organic compounds, a group defined by a phenoxy group attached to an acetic acid moiety.[1] These compounds are structurally analogous to auxin, a class of plant hormones that are fundamental regulators of plant growth and development.[1] The primary native auxin, indole-3-acetic acid (IAA), governs processes from cell division and elongation to root formation and fruit development.[1] The discovery that synthetic molecules could mimic or interfere with this natural hormonal activity opened the door to modern agriculture's use of synthetic plant growth regulators and selective herbicides.

The biological effect of phenoxyacetic acid derivatives is exquisitely sensitive to the nature and position of substituents on the phenyl ring.[1][2] While halogenated variants like the renowned 2,4-D (2,4-Dichlorophenoxyacetic acid) exhibit potent herbicidal activity, the role of alkyl substitutions, such as in this compound, has also been a significant area of research.[1][2] This guide provides a detailed exploration of the synthesis of this specific compound, grounded in the foundational principles of organic chemistry, and explains its biological context.

Part 1: Synthesis Methodologies and Mechanistic Underpinnings

The preparation of this compound is most classically achieved via the Williamson ether synthesis, a robust and fundamental reaction in organic chemistry. However, alternative multi-step routes from basic hydrocarbon feedstocks have been developed, particularly for industrial-scale production.

Primary Synthesis Route: The Williamson Ether Synthesis

The most direct and widely employed laboratory-scale synthesis involves the reaction of 2,5-dimethylphenol with a haloacetic acid, typically chloroacetic acid, under basic conditions. This reaction is a quintessential example of the Williamson ether synthesis, first reported for the parent phenoxyacetic acid in 1880.[3][4]

Reaction Principle: The synthesis proceeds in two key stages:

-

Deprotonation: A base (e.g., Sodium Hydroxide) deprotonates the phenolic hydroxyl group of 2,5-dimethylphenol, forming the highly nucleophilic 2,5-dimethylphenoxide anion.

-

Nucleophilic Substitution (SN2): The phenoxide anion then acts as a nucleophile, attacking the electrophilic methylene carbon of sodium chloroacetate. This results in the displacement of the chloride leaving group and the formation of the ether linkage, yielding the sodium salt of this compound. Subsequent acidification protonates the carboxylate to give the final product.

Experimental Protocol: Laboratory-Scale Synthesis

Materials:

-

2,5-Dimethylphenol

-

Chloroacetic Acid

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl), concentrated

-

Water (distilled or deionized)

-

Diethyl ether (for extraction)

-

Reaction vessel (Round-bottom flask) with reflux condenser and magnetic stirrer

-

Heating mantle

-

Separatory funnel

Step-by-Step Procedure:

-

Phenoxide Formation: In a round-bottom flask, dissolve 2,5-dimethylphenol in an aqueous solution of sodium hydroxide. The base should be in stoichiometric excess to ensure complete deprotonation of the phenol.

-

Addition of Haloacetate: To this solution, add an aqueous solution of sodium chloroacetate. The chloroacetate is prepared by neutralizing chloroacetic acid with an equimolar amount of sodium hydroxide.

-

Reaction under Reflux: Heat the reaction mixture to reflux (approximately 80-90°C) with continuous stirring.[5] The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC). The reaction is typically run for several hours to ensure completion.

-

Cooling and Acidification: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully, acidify the mixture by adding concentrated hydrochloric acid until the solution is strongly acidic (pH 1-2), which can be checked with litmus paper. This step protonates the sodium 2,5-dimethylphenoxyacetate, causing the desired product to precipitate out of the aqueous solution.

-

Isolation and Purification: Isolate the crude solid product by vacuum filtration. Wash the solid with cold water to remove inorganic salts. The product can be further purified by recrystallization from a suitable solvent, such as an ethanol-water mixture, to yield crystalline this compound.

Synthesis Workflow Diagram

Caption: Multi-step industrial synthesis route from p-xylene.

Part 2: Physicochemical Properties and Data

Quantitative data for this compound is crucial for its handling, formulation, and analysis.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₃ | [6][7] |

| Molecular Weight | 180.20 g/mol | [6][7] |

| Appearance | White solid / Crystalline powder | [4] |

| Melting Point | 195-197 °C | [7] |

| Boiling Point | 308.7 °C at 760 mmHg | [7] |

| Density | 1.146 g/cm³ | [7] |

| CAS Number | 7356-41-4 | [6][7] |

Part 3: Biological Activity and Mechanism of Action

Auxin Mimicry: The Core Mechanism

This compound functions as a synthetic auxin, mimicking the action of the natural plant hormone IAA. [1]In susceptible plants (primarily broadleaf weeds), the introduction of this synthetic analog disrupts the delicate hormonal balance that controls growth. [8]The compound is more resistant to enzymatic degradation within the plant than native IAA. [8]This persistence leads to an uncontrolled and unsustainable growth response, ultimately causing twisting of stems and leaves, disruption of vascular tissues, and eventual plant death.

Application as a Herbicide

Derivatives of phenoxyacetic acid are among the most widely used herbicides for controlling broadleaf weeds in cereal crops, pastures, and turfgrass. [2][9]The selectivity arises because grasses (monocots) are generally more tolerant to this class of herbicides than broadleaf plants (dicots). While this compound itself has demonstrated herbicidal properties, research often focuses on creating derivatives to enhance potency and spectrum of activity. [10][11]For instance, studies have shown that while some methyl-substituted phenoxyacetic acids have moderate activity, their corresponding α-propionic acid derivatives can exhibit significantly higher activity. [1]

Conceptual Mechanism of Action

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Phenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 5. CN104628551A - Preparation method of 2,5-dimethylphenylacetic acid - Google Patents [patents.google.com]

- 6. This compound | CAS: 7356-41-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 7. echemi.com [echemi.com]

- 8. scielo.br [scielo.br]

- 9. jetir.org [jetir.org]

- 10. Synthesis and herbicidal activity of 2-(substituted phenoxyacetoxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,5-Dimethylphenoxyacetic Acid as a Proauxin Component

This guide provides a comprehensive technical overview of 2,5-Dimethylphenoxyacetic acid, exploring its role as a proauxin. It is intended for researchers, scientists, and professionals in drug development and plant science who are investigating synthetic auxins and their mechanisms of action. We will delve into the chemical synthesis, metabolic activation, biological activity, and the experimental protocols required to validate its function.

Introduction: The Concept of Proauxins

Auxins are a class of plant hormones that are critical for regulating nearly all aspects of plant growth and development, including cell division, elongation, and differentiation.[1][2] The primary native auxin in most plants is Indole-3-acetic acid (IAA).[3] A "proauxin" is a compound that is not biologically active in its initial form but is converted into an active auxin within the plant through metabolic processes.[4] This conversion offers a mechanism for controlled release and can influence the compound's stability and transport.

This compound (2,5-DMPA) is a synthetic organic compound belonging to the phenoxyacetic acid family.[5] Compounds in this class are structurally analogous to IAA and many, like the well-known herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D), exhibit potent auxin activity.[5][6] The study of substituted phenoxyacetic acids like 2,5-DMPA is crucial for understanding the structure-activity relationships that govern auxin function and for developing novel plant growth regulators. This guide will establish the framework for investigating 2,5-DMPA as a proauxin, from its chemical synthesis to its ultimate physiological effects.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Chemical Name | This compound | [7] |

| CAS Number | 7356-41-4 | [8] |

| Molecular Formula | C₁₀H₁₂O₃ | [7][8] |

| Molecular Weight | 180.20 g/mol | [7][8] |

| InChI Key | RSJMMLSDGNQOEO-UHFFFAOYSA-N | [7] |

Mechanism of Action: Metabolic Activation and Signaling

The central hypothesis for 2,5-DMPA as a proauxin is that it undergoes metabolic conversion to an active form that can engage the plant's native auxin signaling machinery.

Proposed Metabolic Activation

While the specific enzymes responsible for the metabolism of 2,5-DMPA are not yet fully elucidated, the process is predicated on the well-understood principles of auxin metabolism.[1][3] It is likely that cellular enzymes, such as cytochrome P450 monooxygenases or other oxidases, modify the 2,5-DMPA molecule. This modification could involve hydroxylation or other changes to the phenoxy ring or acetic acid side chain, converting it into a molecule that can be recognized by the auxin receptor complex.

The Canonical Auxin Signaling Pathway

Once converted to an active analog, the molecule mimics IAA and hijacks the canonical auxin signaling pathway.[6]

-

Receptor Binding : The active auxin analog acts as a "molecular glue," promoting the interaction between the TIR1/AFB family of F-box proteins and the Aux/IAA transcriptional repressors.[4][6]

-

Repressor Degradation : This interaction targets the Aux/IAA repressor for ubiquitination by the SCFTIR1/AFB E3 ubiquitin ligase complex.[6] The polyubiquitinated Aux/IAA protein is then degraded by the 26S proteasome.

-

Gene Transcription : The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), which are transcription factors. ARFs can then bind to auxin-responsive elements in the promoters of target genes, activating or repressing their transcription and leading to a wide range of physiological responses.[6]

Experimental Validation: Protocols and Methodologies

To validate 2,5-DMPA as a proauxin, a two-pronged approach is necessary: demonstrating its conversion to an active form (chemical validation) and confirming its auxin-like physiological effects (biological validation).

Protocol 1: Synthesis of this compound

This protocol describes a standard Williamson ether synthesis, adapted from procedures for similar phenoxyacetic acid derivatives.[9][10]

Objective: To synthesize and purify 2,5-DMPA for use in subsequent experiments.

Materials:

-

2,5-Dimethylphenol

-

Chloroacetic acid

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

-

Ethanol

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, pH paper, Buchner funnel, filter paper.

Methodology:

-

Dissolution: In a round-bottom flask, dissolve 2,5-Dimethylphenol (1.0 eq) and Chloroacetic acid (1.1 eq) in deionized water.

-

Base Addition: While stirring vigorously, slowly add a 30% (w/v) NaOH solution dropwise. Monitor the pH, maintaining it in the range of 9-11. The reaction is exothermic; control the temperature with an ice bath if necessary.

-

Reflux: Once the base addition is complete, attach a reflux condenser and heat the mixture to reflux (approx. 100-105°C) for 4-6 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Cooling and Acidification: After the reaction is complete, cool the mixture to room temperature. Slowly add concentrated HCl dropwise with stirring until the pH of the solution is ~1-2. A white precipitate of 2,5-DMPA should form.

-

Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with several portions of cold deionized water to remove inorganic salts.

-

Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure 2,5-DMPA.

-

Drying and Characterization: Dry the purified crystals under vacuum. Confirm the identity and purity of the product using techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.

Protocol 2: Metabolite Analysis by LC-MS/MS

Objective: To identify and quantify the conversion of 2,5-DMPA into potential active metabolites in plant tissue.

Methodology:

-

Sample Preparation: Grow Arabidopsis thaliana seedlings or a suitable plant cell culture under standard conditions. Treat the samples with a known concentration of 2,5-DMPA (e.g., 10 µM) for a defined time course (e.g., 0, 2, 6, 12 hours). Include a vehicle-only control.

-

Tissue Harvesting: At each time point, harvest the tissue (e.g., 10-20 mg fresh weight), flash-freeze in liquid nitrogen, and store at -80°C.[11][12]

-

Extraction: Homogenize the frozen tissue in an extraction buffer (e.g., isopropanol/water/HCl). Add a known amount of a stable isotope-labeled internal standard if available to correct for extraction losses.[11]

-

Purification: Centrifuge the homogenate to pellet debris. Purify the analytes from the supernatant using Solid Phase Extraction (SPE).[11][12][13]

-

LC-MS/MS Analysis: Analyze the purified extract using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.[14]

-

Chromatography: Use a C18 reverse-phase column to separate the parent compound (2,5-DMPA) from its more polar metabolites.

-

Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor for the specific parent-to-daughter ion transition of 2,5-DMPA and predict potential transitions for hydroxylated or other modified versions.

-

-

Data Analysis: Quantify the decrease in the parent 2,5-DMPA peak and the appearance of new metabolite peaks over time.

Protocol 3: Root Growth Inhibition Bioassay

Objective: To quantify the auxin-like activity of 2,5-DMPA by measuring its effect on primary root growth. High concentrations of auxins are known to inhibit root elongation.[15][16]

Materials:

-

Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

-

Murashige and Skoog (MS) agar plates

-

Stock solutions of 2,5-DMPA and IAA (positive control) in DMSO

-

Sterile water, petri dishes, ruler, imaging system.

Methodology:

-

Plate Preparation: Prepare MS agar plates containing a range of concentrations of 2,5-DMPA (e.g., 0.1, 1, 10, 50 µM). Prepare a parallel set of plates with IAA as a positive control and a vehicle-only (DMSO) plate as a negative control.

-

Seed Sterilization and Plating: Surface-sterilize Arabidopsis seeds and place them in a line on the prepared agar plates.

-

Stratification and Growth: Store the plates at 4°C for 2-3 days in the dark (stratification) to synchronize germination. Then, transfer the plates to a growth chamber and orient them vertically to allow roots to grow along the agar surface.

-

Measurement: After 5-7 days of growth, scan or photograph the plates. Use image analysis software (e.g., ImageJ) to measure the length of the primary root for at least 15-20 seedlings per condition.

-

Data Analysis: Calculate the average root length and standard deviation for each treatment. Express the data as a percentage of the negative control and plot the dose-response curve.

Data Presentation and Interpretation

Quantitative data from bioassays should be summarized in a clear, tabular format to facilitate comparison between treatments.

Table 2: Hypothetical Data from Root Growth Inhibition Bioassay

| Treatment | Concentration (µM) | Mean Root Length (mm) ± SD | % Inhibition |

| Negative Control | 0 (Vehicle) | 25.4 ± 2.1 | 0% |

| 2,5-DMPA | 0.1 | 24.9 ± 2.5 | 2.0% |

| 1.0 | 21.1 ± 1.9 | 16.9% | |

| 10.0 | 12.3 ± 1.5 | 51.6% | |

| 50.0 | 5.8 ± 0.9 | 77.2% | |

| IAA (Positive Control) | 0.1 | 15.2 ± 1.6 | 40.2% |

| 1.0 | 6.1 ± 0.8 | 76.0% |

Interpretation: The hypothetical data in Table 2 would suggest that 2,5-DMPA inhibits root growth in a dose-dependent manner, a classic auxin response. By comparing its effective concentrations to those of IAA, one can infer its relative potency. The lower potency compared to IAA is consistent with its role as a proauxin, requiring metabolic activation which may not be 100% efficient.

Conclusion and Future Directions

This guide outlines a systematic approach to characterizing this compound as a proauxin. By combining chemical synthesis, metabolic analysis, and quantitative bioassays, researchers can build a robust body of evidence for its mechanism of action.

Future research should focus on:

-

Identifying Activation Enzymes: Utilizing proteomics or genetic screening to identify the specific enzymes responsible for converting 2,5-DMPA into its active form.

-

Transport Studies: Investigating whether 2,5-DMPA utilizes the same influx and efflux carriers (e.g., AUX/LAX and PIN proteins) as native auxins.[4]

-

Agricultural Applications: Exploring the potential of 2,5-DMPA as a slow-release plant growth regulator for applications in horticulture and agriculture.

The study of proauxins like 2,5-DMPA not only expands our fundamental understanding of plant hormone biology but also opens new avenues for the rational design of agrochemicals with enhanced efficacy and specificity.

References

- Liu, X., Hegeman, A. D., Gardner, G., & Cohen, J. D. (2012). Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples. Plant Methods, 8(1), 31. [Link]

- Bioassay Of Auxin | Auxin Bioassay | Lec. 17 | Plant Physiology. (2024, June 14). YouTube. [Link]

- Auxins: History, Bioassay, Function and Uses. Biology Discussion. [Link]

- Dahiya, R., & Kaur, R. (2023). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review.

- CN104628551A - Preparation method of 2,5-dimethylphenylacetic acid.

- Top 12 Experiments on Growth Regulators in Plants. Biology Discussion. [Link]

- Rapid Bioassay for Auxin. Scilit. [Link]

- US7629476B2 - Method for producing 2,5-dimethylphenyl acetic acid.

- CN106083564A - The synthesis of a kind of 2,6 dimethyl phenoxyacetic acids and purification process.

- Investigation of Auxin Biosynthesis and Action Using Auxin Biosynthesis Inhibitors. JOVE. [Link]

- This compound | CAS: 7356-41-4. Finetech Industry Limited. [Link]

- Casanova-Sáez, R., & Voß, U. (2021). Auxin Metabolism in Plants. Cold Spring Harbor Perspectives in Biology, 13(3), a039907. [Link]

- Al-Ghorbani, M., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors... Molecules, 29(6), 1297. [Link]

- Casanova-Sáez, R., & Voß, U. (2021). Auxin Metabolism in Plants. PubMed. [Link]

- Stojkovikj, M. T., & Arsova-Sarafinovska, Z. (2008).

- Cook, S. D. (2023). Occurrence, Function, and Biosynthesis of the Natural Auxin Phenylacetic Acid (PAA) in Plants. International Journal of Molecular Sciences, 24(2), 1083. [Link]

- Powers, S. K., & Strader, L. C. (2016). Auxin Activity: Past, present, and Future.

- Li, S., et al. (2022). Advances in Plant Auxin Biology: Synthesis, Metabolism, Signaling, Interaction with Other Hormones, and Roles under Abiotic Stress. International Journal of Molecular Sciences, 23(19), 11526. [Link]

- The physiological action of 2, 4 Dichlorophenoxyacetic acid on the growth of Eichhornia crassipes.

- [Biosynthesis and metabolic inactiv

- Takahashi, K., & Hayashi, K. (2021). Chemical Biology in Auxin Research. Cold Spring Harbor Perspectives in Biology, 13(3), a039911. [Link]

- Hymer, C. B., & Cheever, K. L. (2005). Comparison and evaluation of analysis procedures for the quantification of (2-methoxyethoxy)acetic acid in urine. Analytical and Bioanalytical Chemistry, 383(4), 671–676. [Link]

- Analytical method for 2,4-D [(2,4-dichlorophenoxy)

Sources

- 1. Auxin Metabolism in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Auxin Metabolism in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical Biology in Auxin Research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Auxin Activity: Past, present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | CAS: 7356-41-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 8. scbt.com [scbt.com]

- 9. CN106083564A - The synthesis of a kind of 2,6 dimethyl phenoxyacetic acids and purification process - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples - PMC [pmc.ncbi.nlm.nih.gov]

- 12. experts.umn.edu [experts.umn.edu]

- 13. Comparison and evaluation of analysis procedures for the quantification of (2-methoxyethoxy)acetic acid in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. epa.gov [epa.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. biologydiscussion.com [biologydiscussion.com]

The Architecture of Activity: An In-depth Guide to the Structure-Activity Relationship of Phenoxyacetic Acid Derivatives

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals